molecular formula C12H9F4NO B1472529 4,5,6,7-tetrafluoro-1-isopropyl-1H-indole-3-carbaldehyde CAS No. 1350760-54-1

4,5,6,7-tetrafluoro-1-isopropyl-1H-indole-3-carbaldehyde

Cat. No.: B1472529
CAS No.: 1350760-54-1
M. Wt: 259.2 g/mol
InChI Key: NOVUVBLXTPBBKA-UHFFFAOYSA-N
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Properties

IUPAC Name

4,5,6,7-tetrafluoro-1-propan-2-ylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F4NO/c1-5(2)17-3-6(4-18)7-8(13)9(14)10(15)11(16)12(7)17/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVUVBLXTPBBKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C2=C1C(=C(C(=C2F)F)F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-tetrafluoro-1-isopropyl-1H-indole-3-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-tetrafluoro-1-isopropyl-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Mechanism of Action

The mechanism of action of 4,5,6,7-tetrafluoro-1-isopropyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Biological Activity

4,5,6,7-Tetrafluoro-1-isopropyl-1H-indole-3-carbaldehyde is a fluorinated indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Indoles and their derivatives are significant in pharmaceutical research for their roles as precursors in the synthesis of biologically active compounds, including potential anticancer and antimicrobial agents .

The compound's structure features a tetrafluorinated indole moiety with an isopropyl group and a formyl group at the 3-position. The presence of fluorine atoms enhances its binding affinity and selectivity toward biological targets, which is crucial for its biological activity.

Molecular Structure

PropertyValue
IUPAC Name4,5,6,7-tetrafluoro-1-propan-2-ylindole-3-carbaldehyde
Molecular FormulaC12H9F4NO
CAS Number1350760-54-1
InChI KeyNOVUVBLXTPBBKA-UHFFFAOYSA-N

The biological activity of this compound primarily involves its interaction with various molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. This property makes it a valuable candidate for drug development .

Research Findings

Recent studies have demonstrated the compound's potential as an enzyme inhibitor. For instance, it has been evaluated for its inhibitory effects on urease enzymes, which are relevant in treating infections caused by Helicobacter pylori. The compound exhibited significant urease inhibitory activity with an IC50 value that suggests potent biological efficacy .

Urease Inhibition

A study investigated various derivatives of indole-3-carbaldehyde for their urease inhibitory activity. Among these derivatives, this compound showed promising results compared to standard inhibitors like thiourea. The IC50 values indicated that this compound could effectively inhibit urease, making it a candidate for further research in treating related gastrointestinal disorders .

Compound NameIC50 (mM)
This compound0.0516 ± 0.0035
Thiourea0.2387 ± 0.0048

Applications in Medicinal Chemistry

The ability of this compound to act as a precursor in synthesizing biologically active molecules underscores its importance in medicinal chemistry. Its unique structural features allow it to serve as a scaffold for developing new therapeutic agents targeting various diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5,6,7-tetrafluoro-1-isopropyl-1H-indole-3-carbaldehyde
Reactant of Route 2
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4,5,6,7-tetrafluoro-1-isopropyl-1H-indole-3-carbaldehyde

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